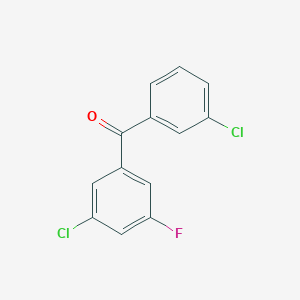

3,3'-Dichloro-5-fluorobenzophenone

Description

Structural and Electronic Characteristics of Halogenated Benzophenone (B1666685) Frameworks

The introduction of halogen atoms onto the benzophenone framework significantly influences its structural and electronic properties. Halogens, being highly electronegative, exert a strong inductive effect, withdrawing electron density from the aromatic rings. stackexchange.com This electron-withdrawing nature can be modulated by the type of halogen and its position on the ring. For instance, the electronegativity decreases down the group from fluorine to iodine, which in turn affects the extent of the inductive effect. stackexchange.com

The presence of halogens also introduces the potential for halogen bonding, a noncovalent interaction where the halogen atom acts as an electrophilic species. nih.gov This interaction can influence the crystal packing and conformation of the molecules in the solid state. nih.gov Furthermore, the substitution pattern of halogens on the aromatic rings can lead to distinct electronic environments within the molecule. For example, in 3,3'-Dichloro-5-fluorobenzophenone, the two chlorine atoms and one fluorine atom create a unique distribution of electron density across the benzophenone core. The fluorine atom, being the most electronegative, will have the strongest electron-withdrawing inductive effect. stackexchange.comresearchgate.net

Computational studies have shown that fluorine substitution on aromatic rings can significantly alter the electrostatic potential of the molecule, impacting its interaction with other molecules. researchgate.net These substitutions can enhance the positive electrostatic potential on other halogen atoms in the molecule, potentially strengthening halogen bonding interactions. researchgate.net The interplay of these electronic effects ultimately governs the reactivity and physicochemical properties of halogenated benzophenones.

Academic and Industrial Relevance of Benzophenone Derivatives

The versatility of the benzophenone scaffold has led to its widespread use in numerous academic and industrial applications. In academia, substituted benzophenones are valuable tools for studying photochemical reactions and the properties of excited-state molecules. researchgate.net They are also investigated for their potential as building blocks in the synthesis of more complex molecules and materials. nih.gov

Industrially, benzophenone derivatives are of great importance. They are widely used as UV filters in sunscreens and other personal care products to protect against the harmful effects of ultraviolet radiation. mdpi.commdpi.comresearchgate.net Their ability to absorb UV light also makes them suitable as photostabilizers in plastics, coatings, and adhesives, preventing degradation from sun exposure. mdpi.comnih.gov Additionally, certain benzophenone derivatives are utilized as photoinitiators in inks and varnishes that are cured using UV light. nih.gov

The specific substitution pattern on the benzophenone rings dictates the particular application. For instance, the presence of hydroxyl and alkoxy groups can enhance the UV-absorbing properties. The introduction of halogens, as in this compound, can modify the compound's properties for specialized applications, potentially in the synthesis of pharmaceuticals or agrochemicals. While specific applications for this compound are not extensively documented in publicly available literature, its structural similarity to other commercially important benzophenones suggests its potential as an intermediate in the synthesis of novel materials and active compounds. The synthesis of various halogenated benzophenone derivatives is an active area of research, with methods like Friedel-Crafts acylation being commonly employed. nih.govgoogle.com

Interactive Data Table

| Compound Name | CAS Number | Molecular Formula |

| This compound | 844884-96-4 | C13H7Cl2FO |

| Benzophenone | 119-61-9 | C13H10O |

| 2-Amino-5-chloro-2'-fluorobenzophenone (B18288) | 784-38-3 | C13H9ClFNO |

| Griseofulvin | 126-07-8 | C17H17ClO6 |

| 2,4-Dichloro-5-fluoroacetophenone | 120253-19-4 | C8H5Cl2FO |

Properties

IUPAC Name |

(3-chloro-5-fluorophenyl)-(3-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2FO/c14-10-3-1-2-8(4-10)13(17)9-5-11(15)7-12(16)6-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCXUEQKJEHIKIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)C2=CC(=CC(=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374175 | |

| Record name | 3,3'-Dichloro-5-fluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844884-96-4 | |

| Record name | 3,3'-Dichloro-5-fluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Dichlorofluorobenzophenone Structures

Classical Approaches to Benzophenone (B1666685) Synthesis

Traditional methods for synthesizing benzophenone structures, including halogenated derivatives, have heavily relied on well-established reactions like the Friedel-Crafts acylation.

Friedel-Crafts Acylation Strategies for Benzophenone Formation

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. researchgate.net This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). mdpi.comkhanacademy.org For the synthesis of a dichlorofluorobenzophenone, this would conceptually involve the reaction between a dichlorinated benzene (B151609) derivative and a fluorinated benzoyl chloride, or vice-versa.

The mechanism proceeds through the formation of an acylium ion, a potent electrophile, generated from the reaction between the acyl halide and the Lewis acid. khanacademy.org This acylium ion is then attacked by the aromatic ring, leading to the formation of a ketone. nih.gov Due to the electron-withdrawing nature of the newly introduced carbonyl group, the product is less reactive than the starting material, which conveniently prevents multiple acylations. googleapis.com

A general representation of the Friedel-Crafts acylation is the reaction of benzene with benzoyl chloride to yield benzophenone. doubtnut.com

Table 1: Key Aspects of Friedel-Crafts Acylation for Benzophenone Synthesis

| Feature | Description | References |

|---|---|---|

| Reaction Type | Electrophilic Aromatic Substitution | nih.gov |

| Reactants | Arene, Acyl Halide/Anhydride | mdpi.com |

| Catalyst | Strong Lewis Acid (e.g., AlCl₃, FeCl₃) | googleapis.comgoogle.com |

| Key Intermediate | Acylium Ion | khanacademy.org |

| Advantage | Prevents polyacylation due to product deactivation | googleapis.com |

Modifications and Optimization of Friedel-Crafts Protocols for Halogenated Arene Substrates

The synthesis of halogenated benzophenones like 3,3'-Dichloro-5-fluorobenzophenone via Friedel-Crafts acylation presents specific challenges. Halogens are deactivating substituents on the aromatic ring, which can render the substrate less reactive towards electrophilic attack. rsc.org Consequently, harsher reaction conditions or more potent catalytic systems are often necessary to achieve acceptable yields. google.comgoogle.com

Research has focused on optimizing these protocols. For instance, using more active catalysts or employing higher reaction temperatures can improve yields when dealing with deactivated aromatics like chlorobenzene. google.com The choice of solvent can also play a crucial role, with studies showing that ionic liquids can act as both catalyst and solvent, sometimes offering higher catalytic activity than conventional organic solvents. researchgate.net Furthermore, the benzoylation of dichlorobenzenes has been studied, revealing that the substitution pattern is influenced by the positions of the chlorine atoms, and can sometimes lead to mixtures of isomers and rearrangement products. rsc.org

For the specific synthesis of this compound, one could envision the acylation of 1,3-dichlorobenzene (B1664543) with 3-fluorobenzoyl chloride. The two chlorine atoms on 1,3-dichlorobenzene would strongly deactivate the ring, making the reaction challenging and likely requiring optimized conditions to favor the desired 2,4-dichloro substitution pattern relative to the fluorine-bearing acylating agent.

Advanced Synthetic Pathways for Halogenated Benzophenones

To overcome the limitations of classical methods, a range of advanced synthetic strategies have been developed for the preparation of halogenated benzophenones.

Nucleophilic Substitution Reactions on Fluorinated Benzophenone Precursors

Nucleophilic aromatic substitution (SNAr) offers a powerful alternative for synthesizing substituted benzophenones, particularly when fluorine atoms are present on the aromatic ring. libretexts.org In an SNAr reaction, a nucleophile displaces a leaving group (like a halide) on an aromatic ring that is activated by electron-withdrawing groups. libretexts.org The carbonyl group in benzophenones acts as such an activating group.

The reactivity of halogens as leaving groups in SNAr reactions follows the order F > Cl > Br > I, which is opposite to their leaving group ability in SN1 and SN2 reactions. libretexts.org This is because the rate-determining step is the initial attack of the nucleophile, and the high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon more electrophilic and susceptible to attack. libretexts.orglibretexts.org

A potential route to this compound could involve a precursor like 3,3',5-trifluorobenzophenone. Selective nucleophilic substitution of two fluorine atoms with chloride ions could theoretically yield the target molecule, although controlling the regioselectivity of such a reaction would be a significant synthetic challenge. The synthesis of poly(ether ether ketone) (PEEK) polymers often utilizes the high reactivity of fluorobenzophenones in nucleophilic substitution reactions. wright.edu

Electrocatalytic Synthesis and Redox-Active Intermediates in Benzophenone Formation

Electrochemical methods present a greener and often more efficient alternative to traditional chemical synthesis. While specific examples for this compound are not prevalent, the principles of electrocatalytic synthesis can be applied to the formation of diaryl ketones. These methods often involve the generation of highly reactive radical intermediates. hilarispublisher.com

For instance, the photoreduction of benzophenone to benzopinacol (B1666686) proceeds via a diradical intermediate generated by UV light absorption. hilarispublisher.com This highlights the accessibility of redox-active states in benzophenone structures. Redox-active polymers and gels incorporating ketone functionalities have been synthesized, indicating that the carbonyl group can participate in electron transfer processes. mdpi.com The synthesis of diaryl ketones can be achieved through processes involving redox-active intermediates, such as the I₂-catalyzed oxidation of α-methylene ketones which proceeds through radical pathways. nih.gov These examples suggest the potential for developing electrocatalytic methods where redox-active intermediates derived from halogenated precursors could be coupled to form the desired benzophenone structure.

Copper-Catalyzed Organic Synthesis for Aryl Ketone Formation

Copper-catalyzed reactions have emerged as a cost-effective and versatile tool for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of aryl ketone synthesis, copper catalysis provides an alternative to the more common palladium-catalyzed methods. acs.org

One approach involves the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes to produce benzofurans, demonstrating copper's ability to mediate complex transformations. rsc.org More directly relevant is the use of copper catalysts in coupling reactions to form aryl ketones. These methods can tolerate a variety of functional groups, which is advantageous when dealing with halogenated substrates. For example, a three-component aminofluorination of alkenes has been achieved using a copper catalyst, showcasing its utility in reactions involving halogens. nih.gov The synthesis of benzophenone itself can be achieved through the copper-catalyzed oxidation of diphenylmethane. google.com This suggests that a copper-catalyzed cross-coupling strategy, for instance between a dichlorinated aryl species and a fluorinated aryl species, could be a viable, though less documented, pathway to this compound.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 1,3-Dichlorobenzene |

| 3,3',5-Trifluorobenzophenone |

| This compound |

| 3-Fluorobenzoyl chloride |

| 3-Nitro-1-(pentafluorosulfanyl)benzene |

| 3,5-Dinitro-1-(pentafluorosulfanyl)benzene |

| 4,4'-Difluorobenzophenone |

| Acetyl chloride |

| Aluminum chloride |

| Benzene |

| Benzophenone |

| Benzopinacol |

| Benzoyl chloride |

| Chlorobenzene |

| Dichlorobenzene |

| Diphenylmethane |

| Ferric chloride |

| Fluorobenzene |

| Hydroquinone |

| Poly(ether ether ketone) |

Regioselective Synthesis of Dichlorofluorobenzophenone Analogues

Regioselective synthesis, which is the controlled synthesis of a specific isomer, is of paramount importance in the production of fine chemicals and pharmaceuticals where biological activity is often tied to a single, specific molecular structure. For dichlorofluorobenzophenone analogues, the precise placement of the two chlorine atoms and the fluorine atom on the benzophenone scaffold dictates the compound's properties. Several strategies have been developed to achieve this control, primarily by employing specific catalysts or by building the aromatic rings from acyclic precursors.

One of the most direct methods for achieving regioselectivity is through the condensation of specifically substituted starting materials. A notable example is the synthesis of 2-amino-5-chloro-2'-fluorobenzophenone (B18288). This process involves the high-temperature condensation of o-fluorobenzoyl chloride and p-chloroaniline, utilizing zinc chloride as a catalyst. google.com The use of zinc chloride that has undergone low-temperature dehydration has been shown to improve the yield from 50% to 70% and increase the product's purity to over 98%. google.com This method's regioselectivity is predetermined by the substitution patterns of the initial reactants.

Modern synthetic methods offer alternative routes to regiocontrol. Benzannulation reactions, which construct an aromatic ring from acyclic components, provide excellent control over the final substitution pattern. researchgate.net For instance, a base-mediated, aerobic oxidative [3+3] benzannulation between α,β-unsaturated aldehydes and 4-sulfonyl butenones has been used to create 3-arylsulfonyl benzophenone derivatives with high regioselectivity. researchgate.netbohrium.com Similarly, indium(III)-catalyzed [2+2+2] benzannulation of 3-formylchromones with β-enamino esters or ketones is an efficient, highly regioselective method for producing various functionalized 2-hydroxybenzophenone (B104022) derivatives. researchgate.net

The choice of catalyst and reaction conditions in classical reactions like the Friedel-Crafts acylation can also influence regioselectivity. It has been demonstrated that using single crystalline and ultrathin nanosheets of orthorhombic SnO₂ as a catalyst can achieve regioselective Friedel-Crafts acylation to produce specific aromatic ketones with yields up to 92% under solvent-free conditions. acs.org Furthermore, for substrates containing directing groups, such as nitrogen heterocycles, the regioselectivity of Friedel-Crafts acylation can be controlled by the choice of N-protective groups. rsc.org

Post-synthesis modification of a pre-formed benzophenone core is another viable strategy. For example, a regioselective amination was successfully performed on a bromobenzophenone intermediate using Buchwald conditions to yield a specific isomer. nih.gov

| Method | Reactants/Precursors | Catalyst/Reagent | Key Feature | Reference |

|---|---|---|---|---|

| Condensation | o-Fluorobenzoyl chloride, p-Chloroaniline | Zinc Chloride (dehydrated) | Direct synthesis of 2-amino-5-chloro-2'-fluorobenzophenone with defined regiochemistry. | google.com |

| [3+3] Benzannulation | α,β-Unsaturated aldehydes, 4-Sulfonyl butenones | Base-mediated (DBU) | Assembly of polysubstituted benzophenones from acyclic precursors. | researchgate.netbohrium.com |

| [2+2+2] Benzannulation | 3-Formylchromones, β-Enamino esters/ketones | Indium(III) | Highly regioselective route to 2-hydroxybenzophenones. | researchgate.net |

| Catalytic Friedel-Crafts Acylation | Aromatic substrates, Acid halides | SnO₂ nanosheets | Solvent-free, regioselective synthesis of aromatic ketones. | acs.org |

| Directed Acylation | Nitrogen heterocycles | Lewis Acids | Regioselectivity controlled by N-protective groups. | rsc.org |

Considerations for Scalable Organic Synthesis of Benzophenone Derivatives

The transition from laboratory-scale synthesis to large-scale industrial production introduces a new set of challenges, including cost-effectiveness, safety, environmental impact, and process robustness. For benzophenone derivatives, the most common synthetic route is the Friedel-Crafts acylation, and many scalability considerations revolve around optimizing this classic reaction. masterorganicchemistry.comsigmaaldrich.com

Catalyst Selection and Stoichiometry: Traditionally, Friedel-Crafts acylation requires a stoichiometric amount or even an excess of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.com This is because the ketone product forms a stable complex with the catalyst, preventing it from participating in further reactions. sigmaaldrich.com On a large scale, the use of large quantities of AlCl₃ is problematic due to its moisture sensitivity, the hazardous nature of its handling, and the generation of significant amounts of corrosive, metal-containing acidic waste during aqueous workup. sigmaaldrich.combeilstein-journals.org

Modern approaches focus on developing catalytic systems that are more efficient and environmentally benign. Iron(III) chloride hexahydrate has emerged as a cost-effective and robust catalyst. beilstein-journals.org The use of tunable aryl alkyl ionic liquids (TAAILs) as a reaction medium allows for the Friedel-Crafts acylation to be performed with only catalytic amounts of iron chloride, at moderate temperatures (40-60 °C), and under an ambient atmosphere. beilstein-journals.orgresearchgate.net This system is scalable to the gram-scale and the ionic liquid can potentially be recycled, significantly reducing waste. beilstein-journals.orgresearchgate.net

Substrate Scope and Limitations: A major consideration for scalable synthesis is the substrate's reactivity. The Friedel-Crafts acylation is generally effective on electron-rich aromatic compounds. sigmaaldrich.com However, it fails with strongly deactivated aromatic rings, such as those bearing nitro groups, or certain heterocyclic systems. sigmaaldrich.comlibretexts.org Functional groups that are sensitive to strong Lewis acids, like amines and alcohols, are also incompatible as they will preferentially react with the catalyst. sigmaaldrich.comlibretexts.org This limits the types of substituted benzophenones that can be synthesized directly and may require the use of protecting group strategies or alternative synthetic routes.

Advantages of Friedel-Crafts Acylation: Despite its limitations, Friedel-Crafts acylation offers significant advantages for scalability. The acylium ion intermediate is resonance-stabilized and does not undergo the rearrangements that are common in Friedel-Crafts alkylations. libretexts.orgchemistrysteps.com This ensures the formation of a single, predictable ketone product. Furthermore, the ketone product is a deactivating group, which prevents further acylation of the product ring (polyacylation), leading to clean, mono-substituted products. chemistrysteps.com This simplifies purification processes, a crucial factor in industrial production.

Alternative Scalable Routes: While Friedel-Crafts acylation is dominant, other methods are being explored for their scalability. Transition-metal-catalyzed oxidative C–H acylation and decarboxylative acylation are emerging fields. nih.gov However, some metal-catalyzed carbonylation reactions require gaseous carbon monoxide (CO), which is toxic, flammable, and difficult to handle at high pressures, posing significant safety and engineering challenges for large-scale applications. nih.gov

| Consideration | Traditional Approach (e.g., AlCl₃) | Modern Approach (e.g., FeCl₃ in ILs) | Implication for Scalability | Reference |

|---|---|---|---|---|

| Catalyst Loading | Stoichiometric or excess | Catalytic (e.g., 1.7-10 mol%) | Reduces cost, waste, and simplifies purification. | sigmaaldrich.comresearchgate.net |

| Reaction Conditions | Often harsh, requires inert atmosphere | Moderate temperatures (40-60 °C), air-tolerant | Improves safety, reduces energy consumption, and simplifies reactor setup. | beilstein-journals.orgresearchgate.net |

| Byproducts/Waste | Large volumes of acidic, metal-containing waste | Reduced waste, potential for catalyst/solvent recycling | Lowers environmental impact and disposal costs. | beilstein-journals.org |

| Product Purity | Generally high (monoacylation) | High (monoacylation, no rearrangements) | Simplifies downstream processing and purification. | chemistrysteps.com |

| Substrate Limitations | Fails with deactivated rings and sensitive functional groups | Similar limitations apply, but milder conditions may offer some advantages. | Requires careful planning of synthetic routes for complex molecules. | sigmaaldrich.comlibretexts.org |

Spectroscopic and Structural Elucidation of Dichlorofluorobenzophenones

Advanced Spectroscopic Characterization Techniques

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Solvatochromic Behavior

The UV-Vis absorption spectrum of benzophenone (B1666685) derivatives is characterized by two main absorption bands: a weak n→π* transition in the near-UV region (around 320-370 nm) and a strong π→π* transition at shorter wavelengths (around 240-300 nm). researchgate.net The position, intensity, and shape of these bands are sensitive to the solvent environment, a phenomenon known as solvatochromism. aip.orgijcce.ac.ir

The solvatochromic behavior of benzophenones is influenced by both non-specific interactions (like dipole-dipole forces) and specific interactions (like hydrogen bonding). nih.gov In polar solvents, the ground state of the molecule is generally more stabilized than the excited state, which can lead to a blue shift (hypsochromic shift) in the absorption maximum. researchgate.net Conversely, in nonpolar solvents, a red shift (bathochromic shift) may be observed. The study of these shifts in a variety of solvents, from nonpolar to polar and protic to aprotic, provides insight into the electronic structure of the molecule and its interactions with the solvent. ijcce.ac.ir

For 3,3'-Dichloro-5-fluorobenzophenone, the presence of electron-withdrawing chloro and fluoro substituents on the phenyl rings is expected to influence the energy of the molecular orbitals involved in the electronic transitions. This would likely cause a shift in the absorption maxima compared to unsubstituted benzophenone. The extent of this shift would depend on the interplay between the inductive and resonance effects of the halogen atoms.

The solvatochromic behavior can be quantified using empirical solvent polarity scales, such as the Kamlet-Taft parameters (α, β, and π*), which represent the solvent's hydrogen bond donating ability, hydrogen bond accepting ability, and dipolarity/polarizability, respectively. nih.gov A multiple linear regression analysis correlating the absorption maxima with these parameters can elucidate the relative contributions of different solvent-solute interactions. ijcce.ac.ir

Table 1: Expected UV-Vis Absorption Bands for Halogenated Benzophenones

| Transition | Typical Wavelength Range (nm) | Intensity | Expected Influence of Solvent Polarity |

| n→π | 320 - 370 | Weak | Blue shift with increasing polarity |

| π→π | 240 - 300 | Strong | Variable, often shows a blue shift |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the structure of organic compounds. For this compound (C₁₃H₇Cl₂FO), the exact molecular weight can be calculated from the sum of the atomic masses of its constituent atoms. The molecular ion peak (M⁺) in the mass spectrum would confirm this molecular weight.

Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl), the molecular ion peak will appear as a characteristic cluster of peaks (M⁺, [M+2]⁺, [M+4]⁺) with predictable relative intensities, providing a clear signature for a dichlorinated compound.

Electron impact (EI) ionization is a common method that causes the molecular ion to fragment into smaller, charged species. libretexts.org The fragmentation pattern provides a "fingerprint" of the molecule, revealing information about its structural components. libretexts.org For benzophenone derivatives, fragmentation often occurs at the bonds adjacent to the carbonyl group. youtube.com

Key fragmentation pathways for halogenated benzophenones include:

α-cleavage: Breakage of the bond between a phenyl ring and the carbonyl carbon, leading to the formation of a benzoyl cation ([C₆H₄XCO]⁺) or a substituted phenyl cation ([C₆H₄X]⁺).

Loss of CO: Expulsion of a neutral carbon monoxide molecule from the benzoyl cation.

Loss of Halogen: Cleavage of the carbon-halogen bond, resulting in a fragment ion with a lower mass.

The analysis of these fragment ions allows for the reconstruction of the original molecular structure. core.ac.uknih.gov For this compound, characteristic fragments would include ions corresponding to the dichlorofluorophenyl group and the chlorophenyl group.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | Notes |

| [C₁₃H₇Cl₂FO]⁺ | Molecular Ion (M⁺) | Exhibits isotopic pattern for two chlorine atoms. |

| [C₇H₄ClO]⁺ | Chlorobenzoyl cation | Formed by α-cleavage. |

| [C₇H₃ClFO]⁺ | Dichlorofluorobenzoyl cation | Formed by α-cleavage. |

| [C₆H₄Cl]⁺ | Chlorophenyl cation | Formed after loss of CO from the chlorobenzoyl cation. |

| [C₆H₃ClF]⁺ | Dichlorofluorophenyl cation | Formed after loss of CO from the dichlorofluorobenzoyl cation. |

Solid-State Structural Characterization via X-ray Crystallography

Single-Crystal X-ray Diffraction Analysis of Halogenated Benzophenone Derivatives

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. mdpi.comnih.gov This technique provides precise information on bond lengths, bond angles, and torsion angles, which define the molecular conformation.

While a crystal structure for this compound is not publicly available, analysis of related halogenated benzophenones reveals key structural features. nih.govnih.gov The central structural motif is the benzophenone core, where two phenyl rings are attached to a carbonyl carbon. The most significant conformational variable is the twist of the phenyl rings with respect to the plane of the carbonyl group. This is described by the C-C-C-C dihedral (torsion) angles.

The crystal structure of a compound provides the unit cell parameters (a, b, c, α, β, γ) and the space group, which describe the size, shape, and symmetry of the repeating unit of the crystal lattice. capes.gov.br For example, studies on other halogenated compounds have identified various crystal systems and space groups. nih.govcdc.gov

Investigation of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. acs.org In halogenated benzophenones, these interactions play a crucial role in stabilizing the crystal lattice. Key interactions include:

Hydrogen Bonds: Although classical hydrogen bond donors may be absent, weak C-H···O and C-H···F hydrogen bonds are often observed, where the carbonyl oxygen and fluorine atoms act as acceptors. acs.org

Halogen Bonds: Interactions involving chlorine atoms (C-Cl···O or C-Cl···π) can be significant in directing the crystal packing. ulb.ac.bebgu.ac.il

van der Waals Forces: These non-specific interactions are present between all molecules and contribute to the cohesive energy of the crystal.

The analysis of these interactions helps to understand the supramolecular assembly and the resulting physical properties of the solid. acs.orgulb.ac.be

Impact of Halogen Substituents on Molecular Conformation in the Solid State

The nature and position of halogen substituents on the phenyl rings have a profound impact on the molecular conformation of benzophenones in the solid state. nih.govmdpi.com The steric bulk and electronic properties of the halogens influence the dihedral angles between the phenyl rings and the central carbonyl group.

In unsubstituted benzophenone, the phenyl rings are twisted out of the plane of the carbonyl group to relieve steric hindrance between the ortho-hydrogens. The introduction of halogen substituents, particularly at the ortho positions, can lead to a larger twist angle. nih.gov Conversely, substituents at the meta and para positions generally result in less twisted, more planar geometries. mostwiedzy.pl

A study of various substituted benzophenones showed that the twist angles can range from as low as 38° to as high as 84°. nih.gov For this compound, the chlorine atoms are in the meta positions, and the fluorine is also in a meta position on one of the rings. This substitution pattern is expected to result in a moderately twisted conformation. Theoretical studies on related halogenated compounds have shown that substituents can alter the stability of different conformers. nih.gov The final conformation adopted in the crystal is a balance between the lowest energy conformation of the isolated molecule and the most efficient packing arrangement that maximizes favorable intermolecular interactions. mdpi.com

Computational Chemistry and Theoretical Investigations of Dichlorofluorobenzophenones

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are fundamental to predicting the behavior of molecules.

Photophysical Properties and Excited State Dynamics Modeling

The interaction of molecules with light is described by their photophysical properties.

Intersystem Crossing (ISC) and Reverse Intersystem Crossing (RISC) Mechanisms in Halogenated KetonesIntersystem crossing (ISC) is a process where a molecule in an excited singlet state transitions to an excited triplet state (a state with two unpaired electrons with parallel spins). This process is particularly efficient in molecules containing heavy atoms, like chlorine and bromine, due to enhanced spin-orbit coupling.researchgate.netHalogenated ketones are known to undergo efficient ISC. Reverse intersystem crossing (RISC) is the opposite process, from a triplet state to a singlet state. Modeling these processes is essential for understanding the phosphorescence and photochemical reactivity of these compounds.

Data Tables

Due to the lack of specific research on 3,3'-Dichloro-5-fluorobenzophenone, no experimental or calculated data tables can be generated for this compound.

Singlet-Triplet Energy Gaps (ΔE_ST) and Their Modulation by Halogenation

The photochemistry of benzophenones is largely dictated by the energy difference between the lowest excited singlet state (S₁) and the lowest triplet state (T₁), known as the singlet-triplet energy gap (ΔE_ST). In many organic molecules, this gap is positive, in accordance with Hund's rule, meaning the triplet state is lower in energy than the singlet state. rsc.org The efficiency of intersystem crossing (ISC), the process by which a molecule transitions from a singlet to a triplet state, is heavily influenced by the magnitude of ΔE_ST and the strength of spin-orbit coupling.

Halogenation is a key strategy for modulating the photophysical properties of benzophenone (B1666685). The introduction of halogen atoms can influence the ΔE_ST and ISC rates through several mechanisms:

Heavy-Atom Effect: The presence of heavier halogens (like chlorine and bromine) enhances spin-orbit coupling. This increased coupling facilitates the formally forbidden singlet-triplet transition, leading to a more efficient population of the triplet state. This effect is sensitive to even weak perturbations such as solvent effects and lattice vibrations. acs.org

Electronic Effects: Halogens are electronegative and can withdraw electron density from the aromatic rings (inductive effect), but they also have lone pairs that can donate electron density (mesomeric effect). The net electronic effect of substituents can alter the energies of the nπ* and ππ* orbitals, which in turn modifies the energies of the S₁ and T₁ states and thus the ΔE_ST. For instance, studies on other aromatic systems show that introducing electron-withdrawing groups can contribute to achieving a small ΔE_ST.

Steric Effects: Halogen atoms can induce steric strain, leading to changes in the geometry of the benzophenone molecule, such as the dihedral angles between the phenyl rings and the carbonyl group. These geometric changes affect the electronic conjugation and, consequently, the energies of the excited states.

Computational studies, often employing methods like (Time-Dependent) Density Functional Theory (TD-DFT), are crucial for predicting how these substitutions will affect the ΔE_ST. For example, calculations on related diradical systems have shown a strong correlation between the calculated ΔE_ST and the electronic excitation energies. nih.gov While specific computational data for this compound is scarce in the literature, the principles derived from studies of other substituted benzophenones provide a framework for understanding its behavior. The high triplet energy of the parent benzophenone chromophore (approximately 2.99 eV) serves as a baseline that is modified by the specific halogenation pattern. rsc.org

Table 1: Expected Effects of Substituents on the Photophysical Properties of Benzophenone

| Substituent Property | Effect on Electronic Structure | Impact on ΔE_ST | Impact on Intersystem Crossing (ISC) |

| Heavy Atom (e.g., Cl, Br) | Increases spin-orbit coupling. | Can be subtly altered by electronic effects. | Generally increases the rate of ISC. |

| Electron-Withdrawing | Lowers the energy of both singlet and triplet states, potentially to different extents. | Can be tuned to be smaller or larger depending on the specific interactions with nπ* and ππ* states. | Rate is dependent on both ΔE_ST and spin-orbit coupling. |

| Electron-Donating | Raises the energy of ππ* states relative to nπ* states. | Can increase the gap if the T₁ state has more nπ* character. | Rate is dependent on both ΔE_ST and spin-orbit coupling. |

This table is a conceptual representation of general principles and the exact effects can vary based on substituent position and other factors.

Nonadiabatic Dynamics and Conical Intersections in Benzophenone Photochemistry

The photochemistry of benzophenone and its derivatives is a prime example of processes that cannot be fully described by the Born-Oppenheimer approximation, which assumes that electronic and nuclear motions are independent. Instead, their relaxation pathways from excited states involve nonadiabatic dynamics, where the molecule moves between different potential energy surfaces. nih.govarxiv.org

Central to these nonadiabatic processes are conical intersections (CIs) , which are points of degeneracy between two electronic states. researchgate.net These CIs act as efficient "funnels," enabling ultrafast, radiationless transitions from a higher electronic state to a lower one. nih.govresearchgate.net For benzophenone, upon excitation to a higher singlet state (like S₂), the molecule undergoes rapid internal conversion to the first excited singlet state (S₁). This relaxation is often mediated by a CI between the S₂ and S₁ states. nih.gov

Theoretical simulations have provided significant insights into these dynamics:

Mechanism: The photochemistry of benzophenone involves several nonadiabatic steps, starting with a conical intersection between the S₂ and S₁ states, followed by efficient intersystem crossing to the triplet manifold (T₁ and T₂). nih.govarxiv.org

Driving Force: The primary geometric change that facilitates the passage through the S₂/S₁ conical intersection in benzophenone has been identified as the puckering of one of the phenyl rings. nih.gov

Timescale: These nonadiabatic transitions occur on an ultrafast timescale, often within hundreds of femtoseconds after initial photoexcitation. nih.gov

Surface-hopping molecular dynamics simulations, which model the trajectory of the molecule across different potential energy surfaces, have been instrumental in elucidating these pathways. For the parent benzophenone molecule, these simulations show that after excitation, the population of the S₁ state increases linearly within the first 500 fs due to relaxation through the CI. nih.gov Subsequently, intersystem crossing populates the triplet states. It has been found that both a direct (S₁ → T₁) and an indirect (S₁ → T₂ → T₁) mechanism for triplet population are possible, with the indirect route being prevalent. acs.org While specific nonadiabatic dynamics for this compound have not been detailed, its photochemical behavior is expected to follow these fundamental pathways established for the core benzophenone structure.

Solvent Effects on Electronic Transitions and Excited State Lifetimes

The surrounding solvent environment can significantly influence the electronic transitions and excited-state properties of molecules like this compound. This influence, known as solvatochromism, arises from differential solvation of the ground and excited states. nih.govmdpi.com

Benzophenone's UV-Vis spectrum typically shows two main types of transitions: a strong π → π* transition at shorter wavelengths and a weaker, formally forbidden n → π* transition at longer wavelengths. mdpi.com These transitions respond differently to changes in solvent polarity:

n → π Transitions:* This transition involves the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. The ground state of the carbonyl group is polar, with a partial negative charge on the oxygen. Polar, protic solvents (like ethanol (B145695) or water) can form hydrogen bonds with this oxygen, stabilizing the ground state more than the less polar nπ* excited state. mdpi.comresearchgate.net This increased energy difference results in a hypsochromic (blue) shift of the absorption maximum to shorter wavelengths as solvent polarity increases. missouri.edu

π → π Transitions:* In this case, the excited state is generally more polar than the ground state. Therefore, polar solvents will stabilize the excited state more than the ground state, decreasing the energy gap for the transition. missouri.edu This leads to a bathochromic (red) shift to longer wavelengths with increasing solvent polarity. mdpi.com

Table 2: Solvent Effects on the Absorption Maxima (λ_max) of Benzophenone

| Solvent | λ_max for π → π* (nm) | λ_max for n → π* (nm) |

| n-Heptane (Nonpolar) | 248.2 | 346.6 |

| Cyclohexane (Nonpolar) | ~248 | ~347 |

| Ethanol (Polar, Protic) | 252.2 | 334.0 |

Data compiled from various sources. mdpi.commissouri.edu This table illustrates the general trends observed for the benzophenone chromophore.

Beyond shifting spectral bands, solvents also affect the lifetimes of excited states. The stabilization of an excited state by polar solvent molecules can alter the rates of nonradiative decay processes. nih.gov Furthermore, the dynamics of solvent relaxation around the newly formed excited state can play a crucial role in the subsequent photochemical or photophysical events, such as intramolecular charge transfer or intersystem crossing. nih.gov For instance, studies on benzophenone ketyl radicals have shown that fluorescence lifetimes are dependent on the dipole moment in polar solvents due to stabilization effects. nih.gov

Molecular Dynamics Simulations of Dichlorofluorobenzophenones in Solution and Solid Phases

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of molecular motions, conformational changes, and intermolecular interactions in different phases. researchgate.net

For a molecule like this compound, MD simulations can be applied to investigate several key aspects:

Solvation Structure: In the solution phase, MD simulations can reveal the detailed structure of the solvent shell around the solute molecule. They can quantify the radial distribution of solvent molecules and identify specific interactions, such as hydrogen bonding or halogen bonding, between the solute and solvent. nih.gov For a dichlorofluorobenzophenone, this would include analyzing the interactions of the carbonyl oxygen and the halogen atoms with different types of solvent molecules.

Conformational Dynamics: Benzophenone is not a rigid molecule; the phenyl rings can rotate around the single bonds connecting them to the carbonyl carbon. MD simulations can map the conformational landscape of the molecule in solution, determining the most stable conformations and the energy barriers for rotation. These conformational dynamics can influence the molecule's photochemical properties. nih.gov

Solid-State Properties: In the solid phase, MD simulations can be used to study the crystal packing, lattice vibrations (phonons), and phase transitions. Understanding the arrangement of molecules in a crystal is crucial as intermolecular interactions in the solid state can significantly alter photophysical properties compared to the solution phase.

QM/MM Simulations: To study chemical reactions or excited-state dynamics in a complex environment, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach is often employed. In this method, the core part of the molecule undergoing electronic changes (e.g., the benzophenone chromophore) is treated with a high-level quantum mechanical method, while the surrounding solvent or solid-state environment is treated with a more computationally efficient molecular mechanics force field. This allows for the accurate modeling of environmental effects on photochemical processes.

Reaction Mechanisms and Chemical Transformations of Dichlorofluorobenzophenones

Photochemistry and Photoreactivity of Halogenated Benzophenones

The photochemistry of halogenated benzophenones is characterized by processes initiated by the absorption of ultraviolet (UV) radiation. This absorption elevates the molecule to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. The reactivity of the benzophenone (B1666685) derivative is largely dictated by the properties of this triplet state.

The quantum yield of photoreduction for unsubstituted benzophenone is known to be highly dependent on the solvent and the nature of the hydrogen donor. For instance, in 2-propanol, the quantum yield can approach 2, indicating a chain reaction mechanism where the initially formed ketyl radical can reduce a ground-state benzophenone molecule.

Table 1: General Trends in Photoreduction of Substituted Benzophenones

| Substituent | Effect on Photoreduction | Probable Reason |

| Electron-donating groups | Generally decrease quantum yield | Lowering of the triplet state energy, making hydrogen abstraction less favorable. |

| Electron-withdrawing groups | Can increase or decrease quantum yield | Complex interplay of effects on intersystem crossing, triplet state energy, and reactivity of the ketyl radical. |

Due to the lack of specific experimental data for 3,3'-Dichloro-5-fluorobenzophenone, a definitive quantum efficiency value cannot be provided. However, based on the behavior of other halogenated aromatic compounds, it is plausible that its photoreduction would proceed through the formation of a triplet state and subsequent hydrogen abstraction, with the halogen substituents modulating the efficiency of these steps.

Excited triplet states of benzophenones are effective photosensitizers. They can transfer their excitation energy to other molecules, initiating photochemical reactions. A particularly important process is the energy transfer to molecular oxygen (O₂), which has a triplet ground state. This energy transfer results in the formation of singlet oxygen (¹O₂), a highly reactive oxygen species (ROS). nih.gov

The efficiency of singlet oxygen generation is quantified by the singlet oxygen quantum yield (ΦΔ). For unsubstituted benzophenone, the singlet oxygen quantum yield is approximately 0.3 in various solvents. researchgate.net The presence of halogen atoms can influence this quantum yield. Halogenation can enhance intersystem crossing, leading to a higher population of the triplet state available for energy transfer to oxygen.

The generation of other reactive oxygen species, such as the superoxide (B77818) radical anion (O₂⁻), can also occur through electron transfer from the excited benzophenone or its ketyl radical to molecular oxygen. The specific pathways and efficiencies depend on the solvent and the electronic properties of the benzophenone derivative.

Studies on other halogenated compounds suggest that the introduction of halogens can modulate the production of singlet oxygen. mdpi.com While specific data for this compound is not available, it is expected to be an efficient photosensitizer for singlet oxygen generation upon UV irradiation.

Table 2: Singlet Oxygen Quantum Yields for Selected Photosensitizers

| Photosensitizer | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) |

| Benzophenone | Various | ~0.3 researchgate.net |

| Rose Bengal | Methanol | 0.75 |

| Methylene Blue | Methanol | 0.52 |

It is important to note that the actual efficiency of ROS generation by this compound would need to be determined experimentally.

The photodegradation of halogenated aromatic compounds can proceed through various pathways, including reductive dehalogenation, hydroxylation, and ring cleavage. In the case of chlorinated benzophenones, photodegradation in the presence of chlorine and UV light has been shown to involve the formation of various transformation products. nih.govelsevierpure.com

For this compound, potential photodegradation pathways could include:

Reductive Dechlorination: The carbon-chlorine bonds are generally weaker than the carbon-fluorine bond and can be cleaved upon UV irradiation, especially in the presence of a hydrogen donor. This would lead to the formation of monochloro-fluoro-benzophenones or fluorobenzophenone.

Hydroxylation: Attack by hydroxyl radicals, which can be generated in aqueous environments under UV irradiation, can lead to the formation of hydroxylated derivatives.

Ring Cleavage: Prolonged irradiation can lead to the cleavage of the aromatic rings, resulting in the formation of smaller aliphatic compounds.

The degradation of the pesticide DDT has been shown to produce dichlorobenzophenone as one of its photodegradation products, highlighting the environmental relevance of the stability and degradation of such compounds. researchgate.net The specific degradation products and pathways for this compound would depend on the specific environmental conditions, such as the presence of water, oxygen, and other reactive species.

Electrochemical Behavior and Redox Properties

The electrochemical properties of benzophenones are of significant interest for applications in areas such as electro-organic synthesis and redox flow batteries. The reduction of benzophenones typically occurs in two successive one-electron steps, forming a radical anion and then a dianion.

Cyclic voltammetry is a powerful technique used to study the redox behavior of chemical species. nih.govnih.gov For benzophenone and its derivatives, cyclic voltammetry in aprotic solvents typically reveals two reversible or quasi-reversible reduction peaks. researchgate.net The first peak corresponds to the formation of the benzophenone radical anion, and the second peak corresponds to the formation of the dianion.

While a specific cyclic voltammogram for this compound is not available in the reviewed literature, studies on other halogenated benzophenones provide a general understanding of their electrochemical behavior. mdpi.comresearchgate.net The positions and shapes of the voltammetric peaks are influenced by the solvent, the supporting electrolyte, and the substituents on the benzophenone core.

The reduction potential of a molecule is a measure of its tendency to accept electrons. The presence of electron-withdrawing substituents, such as halogens, generally makes the reduction of an aromatic compound easier, resulting in a less negative reduction potential. elsevierpure.com This is due to the stabilization of the resulting radical anion and dianion.

The influence of substituents on the redox potential can often be correlated with Hammett substituent constants (σ). wikipedia.orgnih.govscispace.comscience.gov Both chlorine and fluorine have positive Hammett constants, indicating their electron-withdrawing nature. The Hammett constants for para- and meta-substituents are provided in the table below.

Table 3: Hammett Substituent Constants (σ)

| Substituent | σ_meta | σ_para |

| -F | +0.34 | +0.06 |

| -Cl | +0.37 | +0.23 |

Data sourced from multiple references. wikipedia.org

For this compound, the two chlorine atoms at the 3 and 3' positions and the fluorine atom at the 5-position will all contribute to making the reduction potential less negative compared to unsubstituted benzophenone. The magnitude of this shift will depend on the additive effects of these substituents. The electron-withdrawing inductive effect of the halogens will stabilize the negative charge developed upon reduction. libretexts.org Therefore, it is expected that this compound will be more easily reduced than benzophenone.

Advanced Applications and Materials Science Research Involving Dichlorofluorobenzophenone Frameworks

Applications in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

Organic light-emitting diodes (OLEDs) represent a significant advancement in display and solid-state lighting technologies, offering advantages like thin, flexible designs and high contrast ratios. nih.govnih.gov The performance of OLEDs is intrinsically linked to the molecular architecture of the organic materials used within their emissive layers. nih.gov Benzophenone (B1666685) derivatives, including halogenated variants, have been instrumental in the development of high-efficiency OLEDs. nih.govmdpi.com

In the architecture of an OLED, the emissive layer (EML) is critical for light production. This layer can consist of a single emitting material or, more commonly, an emitter (guest) doped into a host matrix. nih.gov Benzophenone-based molecules have demonstrated their versatility by functioning as both host materials and emitters. nih.govnih.govmdpi.com

As a host material , the primary role is to facilitate efficient charge transport to the emitter and to possess a high triplet energy to prevent quenching of the emitter's excited state. rsc.org Dichlorofluorobenzophenone frameworks, with their high triplet energies, are well-suited for this purpose, particularly for green and blue phosphorescent or TADF emitters. rsc.orgmdpi.com

As an emitter , the molecule itself is responsible for light emission. The benzophenone core acts as a potent electron acceptor, which can be paired with various electron-donating moieties to create donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) structures. nih.govmdpi.com This architecture is fundamental to tuning the emission color and efficiency of the resulting OLED. The incorporation of chlorine and fluorine atoms in the 3,3'-Dichloro-5-fluorobenzophenone framework enhances its electron-accepting strength, which can be leveraged to design emitters for specific regions of the visible spectrum, including the challenging deep-blue region. mdpi.com

Table 1: Performance of OLEDs with Benzophenone-Based Host Materials This table is representative of the performance of various benzophenone derivatives as host materials in OLEDs.

| Host Material Derivative | Emitter (Dopant) | Max. External Quantum Efficiency (EQE_max) | Emission Color | Reference |

|---|---|---|---|---|

| BPBCzO | 4CzIPN (Green TADF) | 23.2% | Green | rsc.org |

| DB13 (Bicarbazole-benzophenone) | Ir(ppy)3 (Green Phosphorescent) | 16.5% | Green | mdpi.com |

| DB13 (Bicarbazole-benzophenone) | 4CzIPN (Green TADF) | 18.1% | Green | mdpi.com |

| Cz2BP | Self (Blue TADF) | 8.1% | Blue | researchgate.net |

| CC2BP | Self (Blue TADF) | 14.3% | Blue | researchgate.net |

A major breakthrough in OLED technology has been the development of third-generation emitters based on thermally activated delayed fluorescence (TADF). nih.govnih.gov TADF materials allow for the harvesting of both singlet and triplet excitons through a process called reverse intersystem crossing (RISC), enabling internal quantum efficiencies approaching 100% without the need for expensive heavy metal complexes used in phosphorescent OLEDs. nih.govresearchgate.netmdpi.com

The benzophenone core is an excellent building block for TADF emitters due to its inherent ability to promote efficient intersystem crossing. nih.govresearchgate.net The key to designing effective TADF molecules is to create a small energy gap (ΔE_ST) between the lowest singlet (S₁) and triplet (T₁) excited states. nih.govresearchgate.net This is typically achieved by designing D-A molecules where the highest occupied molecular orbital (HOMO) is localized on the donor and the lowest unoccupied molecular orbital (LUMO) is on the acceptor. mdpi.com The spatial separation of HOMO and LUMO in a twisted D-A structure minimizes their exchange energy, thus reducing ΔE_ST. mdpi.com

The this compound framework serves as a strong acceptor unit. When combined with suitable electron donors, it can form D-A-D type structures that exhibit efficient TADF. mdpi.comacs.org The electron-withdrawing chlorine and fluorine atoms help to lower the LUMO energy level, further enhancing the charge transfer character of the excited state, which is crucial for achieving a small ΔE_ST. nih.govacs.org This strategy has been successfully used to create a wide range of TADF emitters, spanning from deep-blue to red emission. nih.govrsc.org

The performance of OLEDs is highly dependent on the molecular structure of the materials used. For benzophenone-based TADF emitters, several key structure-property relationships have been identified to enhance device efficiency, stability, and color purity. nih.govacs.org

Donor-Acceptor Torsion Angle: The dihedral (twist) angle between the donor and the benzophenone acceptor is a critical parameter. nih.govnih.gov A large torsion angle (approaching 90°) leads to better separation of the HOMO and LUMO, which minimizes the ΔE_ST and facilitates the RISC process essential for TADF. nih.govmdpi.comacs.org However, an excessively large twist can lead to a very low oscillator strength, which reduces the radiative decay rate and can negatively impact efficiency. acs.org Therefore, a balance must be struck.

Molecular Rigidity: The flexibility of the benzophenone unit itself can lead to intramolecular rotations, which can act as non-radiative decay pathways, reducing emission efficiency. nih.govacs.org Creating more rigid benzophenone derivatives, for example by fusing rings, has been shown to improve TADF properties. acs.org The strategic placement of bulky substituents can also induce steric hindrance that restricts these rotations. nih.gov

Electronic Effects of Substituents: The introduction of electron-withdrawing groups like chlorine and fluorine onto the benzophenone core, as in this compound, significantly impacts the electronic properties. rsc.org These substituents stabilize the LUMO energy level, making the framework a stronger electron acceptor. This modification can be used to tune the emission color; stronger acceptors generally lead to a red-shift in the emission spectrum. rsc.org

Table 2: Photophysical Properties of Donor-Acceptor-Donor TADF Emitters with Benzophenone Cores This table illustrates how varying the donor group affects the key properties of TADF emitters built on a central benzophenone acceptor.

| Emitter | Donor Moiety | Singlet-Triplet Splitting (ΔE_ST) [eV] | Photoluminescence Quantum Yield (PLQY) | Delayed Fluorescence Lifetime (τ_d) [μs] | Reference |

|---|---|---|---|---|---|

| Cz2BP | Carbazole (Cz) | 0.21 | 55% | 710 | researchgate.net |

| CC2BP | Carbazole-derivative | 0.14 | 73% | 460 | researchgate.net |

| 2DMAC-BP-F | Dimethylacridine (DMAC) | N/A | N/A | N/A | rsc.org |

| 2PXZ-BP-F | Phenoxazine (PXZ) | N/A | N/A | N/A | rsc.org |

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. These interactions, though weaker than covalent bonds, can direct the self-assembly of molecules into highly ordered, functional architectures. Halogenated compounds like this compound are of particular interest in this field due to their ability to participate in specific intermolecular interactions.

The process by which molecules organize themselves into a crystalline solid is a form of self-assembly. For molecules like this compound, this assembly is guided by a variety of non-covalent forces, including hydrogen bonds, π-π stacking, and halogen bonds. rsc.org

Co-crystallization is a technique where two or more different molecules are assembled in a regular, stoichiometric fashion within a single crystal lattice. nih.govnih.gov This method can be used to create new materials with properties that are distinct from the individual components. For instance, co-crystallizing an electron-donating molecule with the electron-accepting this compound could lead to the formation of charge-transfer crystals with unique photophysical or electronic characteristics. The most common method to achieve this is through solvent evaporation, where the components are dissolved in a suitable solvent which is then allowed to evaporate slowly. nih.govnih.gov

The presence of chlorine atoms in the structure is particularly significant for directing self-assembly through halogen bonding . This is a highly directional, non-covalent interaction between a halogen atom (the Lewis acid) and a Lewis base (such as an oxygen or nitrogen atom, or a π-system). nih.gov The self-assembly of halogen-substituted phenazines has shown that the type of halogen (F, Cl, Br, I) dramatically influences the resulting morphology of the assembled structures, with heavier halogens promoting more one-dimensional growth. rsc.org This suggests that the chlorine atoms in this compound could be used to control the dimensionality and packing of its supramolecular structures.

A primary goal of materials science is to create materials where properties can be precisely controlled or "tuned". Supramolecular assembly provides a powerful bottom-up approach to achieve this. By carefully designing the molecular building blocks and controlling their assembly, it is possible to create materials with tailored photophysical properties. researchgate.netrsc.org

The photophysical properties of organic molecules, such as their emission color and quantum yield, are highly sensitive to their local environment and intermolecular interactions in the solid state. For example, the formation of specific molecular aggregates (like J-aggregates or H-aggregates) through self-assembly can significantly alter the absorption and emission spectra compared to the isolated molecule in solution. unipd.it

By controlling the co-crystallization or self-assembly of dichlorofluorobenzophenone frameworks, one can influence the intermolecular electronic coupling and solid-state packing. unipd.it This control allows for the tuning of the material's emission from blue to yellow, for instance, by altering the energy band gap through molecular packing. researchgate.net This principle is fundamental to creating "smart" materials that might change their luminescent properties in response to external stimuli like mechanical force (mechanochromism) or temperature. rsc.org The design of such materials relies on establishing clear structure-property relationships, where modifications to the molecular structure predictably alter the supramolecular organization and, consequently, the material's function. rsc.org

Utilization as Precursors and Building Blocks in Complex Organic Synthesis

Halogenated benzophenones are valuable precursors in organic synthesis due to the reactivity of the halogen and carbonyl groups, which allows for a variety of chemical transformations. These transformations can lead to the formation of more complex molecules with desirable electronic and structural properties.

Ligand Development for Transition Metal Catalysis

Currently, there is no specific information in the reviewed scientific literature on the use of this compound for ligand development in transition metal catalysis. However, related dichlorinated aromatic compounds are utilized in the synthesis of ligands. For instance, Schiff bases derived from dichlorinated salicylaldehydes have been used to create ligands that can coordinate with transition metal ions. This general approach suggests a potential, though not yet realized, pathway where this compound could be chemically modified to incorporate coordinating groups, thereby forming novel ligands. The electronic properties conferred by the chlorine and fluorine atoms could influence the stability and catalytic activity of the resulting metal complexes.

Precursors for Polymeric Materials with Specific Properties

There is no direct evidence in the scientific literature of this compound being used as a precursor for polymeric materials. Research in this area has focused on other dichlorinated aromatic compounds. For example, benzoxazine (B1645224) monomers based on 3,3′-dichloro-4,4′-diaminodiphenylmethane have been synthesized and polymerized to create materials with enhanced fire resistance. The presence of chlorine atoms in the polymer structure is known to contribute to this property.

This principle could theoretically be applied to polymers derived from this compound. The incorporation of this monomer into a polymer backbone could potentially yield materials with specific thermal or photophysical properties, influenced by the dichlorofluoro-substituted benzophenone moiety. However, research to validate this potential has not been found in the public domain.

Q & A

Q. What are the common synthetic routes for 3,3'-Dichloro-5-fluorobenzophenone, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via halogen substitution or catalytic carbonylation of fluorinated aromatic precursors. For example, halogen exchange reactions using chloro- and fluoro-substituted benzophenones under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous DMF at 120°C have achieved yields of 65–78% . Key factors include:

Q. How can researchers reliably characterize this compound using spectroscopic methods?

Methodological Answer:

- NMR : ¹⁹F NMR (δ -112 ppm for fluorine at position 5; coupling constants distinguish adjacent chlorines) .

- FTIR : Peaks at 1680 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C-Cl stretch) confirm functional groups.

- LC-MS : ESI-MS in negative mode ([M-H]⁻ at m/z 285.1) identifies molecular ion fragmentation patterns .

Note: Cross-validate spectral data with computational models (e.g., Gaussian DFT) to resolve ambiguities in substituent positioning .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods to mitigate inhalation risks (vapor pressure: 0.12 mmHg at 25°C) .

- Waste disposal : Neutralize acidic byproducts with 10% NaOH before incineration .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in large-scale synthesis?

Methodological Answer:

- Design of Experiments (DOE) : Use a fractional factorial design to assess interactions between variables (e.g., catalyst loading, solvent polarity, and reaction time). For example, increasing Pd catalyst to 5 mol% reduces reaction time by 40% but may raise costs .

- In-situ monitoring : Employ Raman spectroscopy to detect intermediates (e.g., aryl-palladium complexes) and adjust conditions dynamically .

Q. How should researchers address contradictory data between experimental and computational studies (e.g., dipole moment discrepancies)?

Methodological Answer:

- Replicate experiments : Ensure solvent polarity (e.g., dielectric constant of DMF = 36.7) matches computational parameters .

- Benchmark computational methods : Compare DFT (B3LYP/6-311+G(d,p)) with MP2 calculations to assess basis set limitations .

- Literature cross-check : Review analogous compounds (e.g., 3,4,5-trifluorobenzophenone) for consistency in substituent effects .

Q. What are the degradation pathways of this compound under environmental conditions, and how can they be modeled?

Methodological Answer:

- Hydrolytic degradation : At pH > 9, the carbonyl group undergoes nucleophilic attack, forming 3-chloro-5-fluorobenzoic acid (half-life: 72 hrs at 25°C) .

- Photolysis : UV irradiation (254 nm) generates free radicals detectable via EPR spectroscopy.

- QSAR modeling : Use EPI Suite to predict biodegradation rates (e.g., BIOWIN score = 0.21 indicates low aerobic degradation) .

Q. How do solvent effects influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Polar aprotic solvents : DMF enhances nucleophilicity of Pd intermediates but may coordinate to metal centers, slowing catalysis.

- Solvent screening : Test alternatives like DMAc or NMP; DMAc increases yields by 12% in Suzuki-Miyaura couplings .

- Dielectric constant correlation : Plot reaction rate vs. solvent polarity (e.g., ε for DMF = 36.7 vs. ε for THF = 7.5) to identify optimal media .

Key Recommendations for Researchers

- Data validation : Always cross-reference spectral data with computational models and literature analogs.

- Safety prioritization : Implement rigorous waste management protocols to mitigate environmental release risks .

- Advanced tools : Leverage in-situ spectroscopic monitoring and QSAR modeling to resolve complex reaction mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.